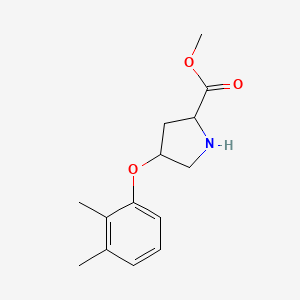
Methyl 4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯是一种属于吡咯烷衍生物类的化学化合物。该化合物以存在一个被 2,3-二甲基苯氧基取代的吡咯烷环和一个位于 2-羧酸酯位置的甲酯基团为特征。由于其独特的化学性质,它被用于各种科学研究应用中。
准备方法
合成路线和反应条件
4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯的合成通常涉及 2,3-二甲基苯酚与吡咯烷-2-羧酸甲酯的反应。该反应在碱性条件下进行,通常使用氢化钠或碳酸钾等碱来促进亲核取代反应。反应混合物通常被加热到回流,以确保起始材料完全转化为所需的产物。
工业生产方法
在工业环境中,4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯的生产可能涉及使用连续流动反应器来优化反应条件并提高产率。催化剂和先进的纯化技术(如色谱法)的使用可以进一步提高生产过程的效率。
化学反应分析
反应类型
4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯经历各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的酮或羧酸。
还原: 还原反应可以将酯基转化为醇。
取代: 苯氧基可以进行亲电芳香取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
取代: 亲电芳香取代反应通常使用溴或硝酸等试剂,在酸性条件下进行。
形成的主要产物
氧化: 形成酮或羧酸。
还原: 形成醇。
取代: 形成卤代或硝化衍生物。
科学研究应用
4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯被用于各种科学研究领域,包括:
化学: 作为合成更复杂分子的构件。
生物学: 在涉及酶抑制和受体结合的研究中。
工业: 用于开发新材料和化学工艺。
作用机制
4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可以作为抑制剂或激活剂,具体取决于靶标的性质。吡咯烷环和苯氧基在该化合物的结合亲和力和特异性中起着至关重要的作用。
相似化合物的比较
类似化合物
- 4-(3,4-二甲基苯氧基)吡咯烷-2-羧酸甲酯
- 4-(2,4-二甲基苯氧基)吡咯烷-2-羧酸甲酯
- 4-(2,5-二甲基苯氧基)吡咯烷-2-羧酸甲酯
独特性
4-(2,3-二甲基苯氧基)吡咯烷-2-羧酸甲酯的独特之处在于苯氧基环上二甲基的特定位置,这会影响其化学反应性和生物活性。这种位置异构体可以导致与其他类似化合物相比,具有不同的结合亲和力和选择性。
属性
IUPAC Name |
methyl 4-(2,3-dimethylphenoxy)pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-9-5-4-6-13(10(9)2)18-11-7-12(15-8-11)14(16)17-3/h4-6,11-12,15H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFYVITZSTXCAFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CC(NC2)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile](/img/structure/B12104477.png)
![11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid](/img/structure/B12104480.png)


![(2S,4S)-4-[(3-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12104496.png)

![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B12104504.png)



![5-[6-[(4-amino-3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B12104517.png)


